(2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid

説明

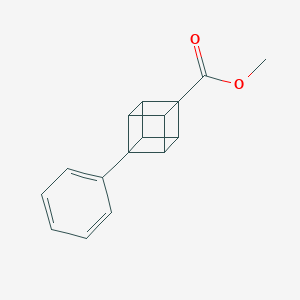

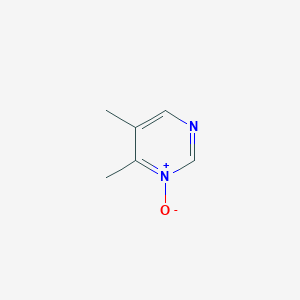

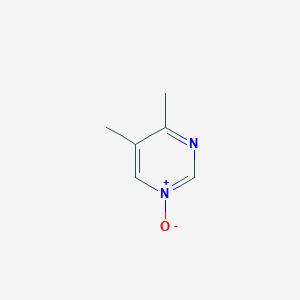

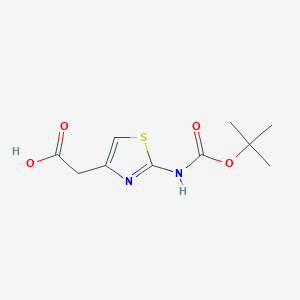

“(2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid” is a chemical compound with the CAS Number: 89336-46-9 . It has a molecular weight of 259.31 .

Molecular Structure Analysis

The molecular formula of this compound is C10H14N2O4S . It has a molecular weight of 258.29 and a monoisotopic mass of 298.098724 Da .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored at room temperature .科学的研究の応用

Peptide Synthesis

(2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid: is utilized in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process . This protection is crucial to prevent unwanted reactions that may occur due to the reactivity of amino acids. The Boc group can be removed under mild acidic conditions, allowing for the generation of peptides with the desired sequences.

Ionic Liquid Formation

The compound is used to create room-temperature ionic liquids derived from Boc-protected amino acids (Boc-AAILs) . These ionic liquids have applications in organic synthesis and can be used as solvents or reagents. Their unique properties, such as low volatility and high thermal stability, make them suitable for various chemical reactions.

Amide Bond Formation

In the field of organic chemistry, (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid is involved in amide bond formation . The formation of amide bonds is a fundamental step in creating a wide range of organic compounds, including polymers and pharmaceuticals.

Dipeptide Synthesis

This compound is also significant in the synthesis of dipeptides. It acts as a starting material when combined with commonly used coupling reagents, facilitating the formation of dipeptides in satisfactory yields . Dipeptides are the building blocks of proteins and have numerous applications in biochemistry and pharmacology.

Chemical Synthesis Support

The Boc-protected form of this compound provides an efficient reactant and reaction medium in chemical synthesis . Its protected side chain and N-terminus allow for selective and controlled chemical reactions, which is essential in multistep synthesis processes.

Safety and Hazards

特性

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12-8-11-6(5-17-8)4-7(13)14/h5H,4H2,1-3H3,(H,13,14)(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUBPLFRRHJPLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。